6-Oxo-6-propoxyhexanoic acid 6-Oxo-6-propoxyhexanoic acid
Brand Name: Vulcanchem
CAS No.: 6939-72-6
VCID: VC17155221
InChI: InChI=1S/C9H16O4/c1-2-7-13-9(12)6-4-3-5-8(10)11/h2-7H2,1H3,(H,10,11)
SMILES:
Molecular Formula: C9H16O4
Molecular Weight: 188.22 g/mol

6-Oxo-6-propoxyhexanoic acid

CAS No.: 6939-72-6

Cat. No.: VC17155221

Molecular Formula: C9H16O4

Molecular Weight: 188.22 g/mol

* For research use only. Not for human or veterinary use.

6-Oxo-6-propoxyhexanoic acid - 6939-72-6

Specification

CAS No. 6939-72-6
Molecular Formula C9H16O4
Molecular Weight 188.22 g/mol
IUPAC Name 6-oxo-6-propoxyhexanoic acid
Standard InChI InChI=1S/C9H16O4/c1-2-7-13-9(12)6-4-3-5-8(10)11/h2-7H2,1H3,(H,10,11)
Standard InChI Key CFCWODSWPMKRNT-UHFFFAOYSA-N
Canonical SMILES CCCOC(=O)CCCCC(=O)O

Introduction

Chemical Identification and Structural Characteristics

Molecular Formula and Functional Groups

6-Oxo-6-propoxyhexanoic acid (IUPAC name: 6-propoxy-6-oxohexanoic acid) consists of a six-carbon aliphatic chain with two distinct functional groups:

  • A ketone group at the sixth carbon position.

  • A propoxy ether group (-OCH2CH2CH3) substituted at the same carbon.

  • A carboxylic acid group (-COOH) at the terminal carbon.

The molecular formula is deduced as C9H16O4, with a molecular weight of 188.22 g/mol. This aligns with homologous structures such as 6-oxohexanoic acid (C6H10O3, MW 130.14 g/mol) and 6-oxo-6-(phenylamino)hexanoic acid (C12H15NO3, MW 221.25 g/mol) , adjusted for the propoxy substituent.

Spectroscopic Signatures

While experimental spectra for 6-oxo-6-propoxyhexanoic acid are unavailable, predictions can be made based on analogs:

  • IR Spectroscopy: Strong absorption bands near 1700 cm⁻¹ (ketone C=O) and 2500–3300 cm⁻¹ (carboxylic acid O-H stretch).

  • NMR:

    • ¹H NMR: A triplet for the propoxy methyl group (δ 0.8–1.0 ppm), multiplet for methylene protons adjacent to oxygen (δ 3.3–3.7 ppm), and a downfield singlet for the carboxylic acid proton (δ 12–13 ppm).

    • ¹³C NMR: Carbonyl carbons at δ 170–210 ppm (ketone and acid), with ether-linked carbons at δ 60–70 ppm .

Synthesis and Reactivity

Synthetic Pathways

Two plausible routes are proposed for synthesizing 6-oxo-6-propoxyhexanoic acid:

Route 1: Etherification Followed by Oxidation

  • Propoxylation: React 6-hydroxyhexanoic acid with propyl bromide under basic conditions to form 6-propoxyhexanoic acid.

  • Oxidation: Treat the intermediate with Jones reagent (CrO3/H2SO4) to oxidize the secondary alcohol to a ketone .

Route 2: Ketone Formation via Acylation

  • Acylation: Introduce a propoxy group to adipic acid monomethyl ester using propyl chloride.

  • Hydrolysis: Convert the ester to a carboxylic acid under acidic or basic conditions .

Stability and Degradation

The compound’s stability is influenced by:

  • pH Sensitivity: The carboxylic acid group deprotonates in alkaline conditions (pKa ≈ 4.6) , increasing solubility but reducing thermal stability.

  • Thermal Decomposition: Likely degrades above 250°C, analogous to 6-oxohexanoic acid (boiling point 263.7°C) , producing CO2 and propionaldehyde.

Physicochemical Properties

Experimental and Predicted Data

Property6-Oxo-6-propoxyhexanoic Acid (Predicted)6-Oxohexanoic Acid 6-Amino-6-oxohexanoic Acid
Melting Point85–90°CNot reported293°C
Boiling Point285–290°C263.7°C264.26°C (estimate)
Density (g/cm³)1.15–1.201.0881.2511 (estimate)
Solubility in WaterLow (0.1–1 g/L)Moderate in polar solventsSlight in DMSO, methanol
pKa4.5–4.84.64.63

Solubility and Partitioning

  • LogP: Estimated at 1.2–1.5 using fragment-based methods, indicating moderate hydrophobicity.

  • Solubility: Poor aqueous solubility due to the propoxy group; miscible with ethanol and dimethyl sulfoxide (DMSO) .

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